3-Chloro-4-(phthalazin-1-yloxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phthalazin-1-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANZAASCRDJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Optimization of Reagents for the Synthesis of 3-Chloro-4-(phthalazin-1-yloxy)aniline
Application Note: AN-PH-2024-002
Executive Summary
This technical guide details the optimized reagent selection and protocols for synthesizing 3-Chloro-4-(phthalazin-1-yloxy)aniline , a critical intermediate in the manufacturing of the VEGFR inhibitor Vatalanib (PTK787/ZK 222584) .
The synthesis presents two primary chemical challenges:
-
Nucleophilic Aromatic Substitution (
) Efficiency: Overcoming the steric and electronic deactivation in the formation of the biaryl ether linkage. -
Chemoselective Reduction: Reducing the nitro group to an aniline without hydrodehalogenating the aryl chloride—a common failure mode when using standard Palladium-based catalysts.
This guide provides a self-validating workflow, emphasizing the "Why" behind reagent choices to ensure high purity (>98%) and reproducibility.
Reagent Selection & Mechanistic Rationale
The Electrophile: 1-Chlorophthalazine[1]
-
Role: Acts as the electrophilic partner in the
coupling. -
Critical Quality Attribute (CQA): Must be free of hydrolytic impurities (phthalazin-1(2H)-one). The presence of the oxo-impurity halts the reaction as it is non-electrophilic.
-
Handling: Moisture sensitive. Store under inert atmosphere.
The Nucleophile: 2-Chloro-4-nitrophenol
-
Selection Logic: While 4-amino-2-chlorophenol could theoretically be used, it is prone to rapid oxidation (browning). Using the nitro -derivative (2-chloro-4-nitrophenol) is superior because it is air-stable, allowing for a robust coupling step before the sensitive amine is generated.
-
Stoichiometry: A slight excess (1.05 – 1.1 equiv) drives the consumption of the more expensive phthalazine core.
The Base: Potassium Carbonate ( )
-
Why not NaH? Sodium Hydride is often used for ether synthesis, but it is operationally hazardous on scale and can lead to side reactions with the electron-deficient phthalazine ring.
-
Why
? Anhydrous, milled in polar aprotic solvents provides a "soft" deprotonation of the phenol ( ~7.5), maintaining a sufficient concentration of the phenoxide anion without aggressive background hydrolysis.
The Reduction Catalyst: Raney Nickel vs. Pd/C
-
The Trap: Standard hydrogenation using Pd/C is NOT RECOMMENDED . Palladium readily catalyzes oxidative addition into aryl-chloride bonds, leading to the des-chloro impurity (4-(phthalazin-1-yloxy)aniline).
-
The Solution: Raney Nickel or Iron/Ammonium Chloride . These reagents are highly chemoselective for nitro reduction while leaving aryl halides intact.
Experimental Protocols
Protocol A: Ether Coupling
Objective: Synthesis of 3-Chloro-4-(phthalazin-1-yloxy)nitrobenzene.
Reagents:
-
1-Chlorophthalazine (1.0 equiv)
-
2-Chloro-4-nitrophenol (1.1 equiv)
-
Potassium Carbonate (anhydrous, powder) (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous (10 vol)
Step-by-Step:
-
Charge: To a dry reaction vessel equipped with a mechanical stirrer and reflux condenser, add 1-Chlorophthalazine and 2-Chloro-4-nitrophenol.
-
Solvation: Add anhydrous DMF. Stir at room temperature (RT) for 10 minutes to ensure partial dissolution.
-
Activation: Add
in a single portion. The suspension may turn yellow/orange due to phenoxide formation. -
Reaction: Heat the mixture to 100°C . Maintain for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The limiting reagent (phthalazine) should be <1%.
-
-
Quench & Workup:
-
Cool the mixture to 50°C.
-
Slowly pour the reaction mass into ice-cold water (30 vol) with vigorous stirring. The product will precipitate as a solid.
-
Stir for 30 minutes to ensure removal of DMF and inorganic salts.
-
-
Isolation: Filter the solid. Wash the cake with water (
vol) to remove residual base and phenol. -
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Appearance: Yellow to light brown solid.
-
Protocol B: Chemoselective Nitro Reduction
Objective: Synthesis of this compound.
Reagents:
-
Nitro intermediate (from Protocol A)[1]
-
Raney Nickel (slurry in water/ethanol) (~20 wt% loading)
-
Hydrazine Hydrate (excess) OR Hydrogen Gas (1 atm)
-
Solvent: THF/Methanol (1:1 mixture)
Step-by-Step:
-
Preparation: Dissolve the nitro intermediate in THF/Methanol (10 vol).
-
Note: If the intermediate is not fully soluble, warm slightly to 40°C.
-
-
Catalyst Addition: Carefully add Raney Nickel slurry.
-
Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.
-
-
Reduction:
-
Method A (Hydrogenation): Purge vessel with
, then introduce (balloon or bubbler). Stir vigorously at RT for 6–12 hours. -
Method B (Transfer Hydrogenation): Add Hydrazine Hydrate (5 equiv) dropwise at 50°C. (Faster, but requires careful gas evolution management).
-
-
Monitoring: Check HPLC for the disappearance of the nitro peak and appearance of the amine.
-
Critical QC: Check for the "Des-chloro" impurity (Mass shift M-34). If observed, stop reaction immediately.
-
-
Workup:
-
Filter the catalyst through a Celite pad.[1] Do not let the pad dry out. Wash with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol or Isopropanol/Heptane if necessary.
Visualized Workflows
Synthetic Pathway & Logic
The following diagram illustrates the reaction pathway and the critical decision points regarding impurity avoidance.
Figure 1: Synthetic pathway highlighting the critical divergence in the reduction step to avoid dehalogenation.
Purification & QC Logic
Figure 2: Workup and Quality Control decision tree.
Data Summary & Troubleshooting
Reagent Comparison Table
| Reagent Class | Candidate | Suitability | Notes |
| Base | Potassium Carbonate ( | High | Mild, cheap, effective in DMF. |
| Sodium Hydride (NaH) | Low | Hazardous, unnecessary for this phenol acidity. | |
| Triethylamine ( | Medium | Weaker base, reaction may be sluggish. | |
| Reductant | Raney Nickel | High | Excellent chemoselectivity for |
| Iron / | High | Very cheap, robust, but messy workup (iron sludge). | |
| Palladium on Carbon (Pd/C) | Critical Risk | Causes hydrodechlorination. Avoid. |
Analytical Markers (HPLC)
-
Starting Material (Nitro): Late eluter (hydrophobic).
-
Target Product (Aniline): Elutes earlier than nitro.
-
Des-chloro Impurity: Elutes earlier than Target Product (more polar due to loss of Cl). Mass Spectrum will show
instead of .
References
-
Bold, G., et al. (2000).[2][3][4][5][6] "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis."[5][6] Journal of Medicinal Chemistry, 43(12), 2310–2323.[5]
-
Wood, J. M., et al. (2000).[3] "PTK787/ZK 222584, a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases."[3][4] Cancer Research, 60(8), 2178–2189.[3][4]
-
Novartis AG. (1998).[6] "Phthalazines with Angiogenesis Inhibiting Activity."[2][4][5] World Intellectual Property Organization, WO 98/35958.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Kinase Inhibitors: Synthesis of Vatalanib [ak-tki.blogspot.com]
- 6. Vatalanib succinate, PTK/ZK, CGP-79787D, CGP-79787(free base), ZK-222584, PTK-787-药物合成数据库 [drugfuture.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Chloro-4-(phthalazin-1-yloxy)aniline
Introduction: Accelerating the Synthesis of a Key Pharmaceutical Intermediate
3-Chloro-4-(phthalazin-1-yloxy)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient and high-purity synthesis a significant area of interest for researchers in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and the use of large quantities of solvents, leading to environmental concerns and increased production costs.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that can dramatically accelerate chemical reactions, often leading to higher yields and purer products.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation. The described method leverages the principles of nucleophilic aromatic substitution (SNAr) and showcases the significant advantages of microwave heating over conventional methods.
The core of this synthetic strategy is the coupling of 1-chlorophthalazine with 3-chloro-4-aminophenol. Microwave energy is employed to overcome the activation energy barrier of this SNAr reaction, facilitating a rapid and efficient formation of the desired ether linkage. This protocol is designed to be a robust and reproducible method for the laboratory-scale synthesis of this important intermediate.
Scientific Principles: The Power of Microwave-Assisted Nucleophilic Aromatic Substitution
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient phthalazine ring, activated by the electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack. The lone pair of electrons on the oxygen atom of the deprotonated 3-chloro-4-aminophenol acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 1-chlorophthalazine. The subsequent loss of the chloride leaving group results in the formation of the desired aryl ether bond.
Microwave irradiation significantly accelerates this process through a phenomenon known as dielectric heating.[1] Polar molecules within the reaction mixture, such as the solvent and the reactants, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the entire reaction volume. This is in stark contrast to conventional heating, where heat is transferred inefficiently from an external source. The direct and efficient energy transfer in microwave synthesis leads to:
-
Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in minutes.[2]
-
Increased Reaction Yields: The rapid heating can minimize the formation of side products, leading to a cleaner reaction profile and a higher yield of the desired product.
-
Improved Reproducibility: Precise control over reaction parameters such as temperature and time ensures consistent results.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below. It involves the preparation of the starting materials followed by the microwave-assisted coupling reaction and subsequent purification.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precautions:
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6]
-
Microwave reactors can generate high pressures and temperatures. Use only vessels specifically designed for microwave synthesis and never exceed the recommended volume, temperature, or pressure limits of the instrument.[7]
-
All other chemicals should be handled in accordance with standard laboratory safety procedures.
Protocol 1: Synthesis of 1-Chlorophthalazine
This protocol is adapted from established procedures for the conversion of phthalazinones to their corresponding chloro derivatives.[8][9][10]
Materials:
-
1(2H)-Phthalazinone
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, add 1(2H)-phthalazinone (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 - 8.0 eq) to the flask in a fume hood.
-
Heat the mixture to 70-80 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude 1-chlorophthalazine. Filter the solid, wash it with cold water, and dry it under vacuum. The product should be used immediately in the next step as it can degrade over time.
Protocol 2: Synthesis of 3-Chloro-4-aminophenol
This protocol describes the reduction of 3-chloro-4-nitrophenol to the corresponding aniline.[11]
Materials:
-
3-Chloro-4-nitrophenol
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl) or Acetic Acid
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask, add 3-chloro-4-nitrophenol (1.0 eq), ethanol, and water.
-
Add iron powder (3.0 - 5.0 eq) and a catalytic amount of ammonium chloride or acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4-aminophenol. This can be purified further by recrystallization or column chromatography if necessary.
Protocol 3: Microwave-Assisted Synthesis of this compound
This protocol is a proposed method based on general principles of microwave-assisted SNAr reactions.[12][13][14][15]
Materials:
-
1-Chlorophthalazine (from Protocol 1)
-
3-Chloro-4-aminophenol (from Protocol 2)
-
Potassium carbonate (K2CO3) or another suitable base (e.g., Cs2CO3, DIPEA)
-
N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent (e.g., DMSO, NMP)
-
Microwave synthesis vial (10-20 mL)
-
Microwave synthesizer
-
Stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a stir bar, add 1-chlorophthalazine (1.0 eq), 3-chloro-4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add 5 mL of DMF to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 20 minutes
-
Power: 100-300 W (or use temperature control)
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture by pouring it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Protocol 1: 1-Chlorophthalazine | Protocol 2: 3-Chloro-4-aminophenol | Protocol 3: Target Molecule |
| Reactants | 1(2H)-Phthalazinone, POCl3 | 3-Chloro-4-nitrophenol, Fe, NH4Cl | 1-Chlorophthalazine, 3-Chloro-4-aminophenol |
| Solvent | None | Ethanol/Water | DMF |
| Base | N/A | N/A | K2CO3 |
| Reaction Time | 2-3 hours | 2-4 hours | 20 minutes |
| Temperature | 70-80 °C | Reflux | 150 °C |
| Heating Method | Conventional | Conventional | Microwave |
| Expected Yield | 70-85% | 80-95% | 65-80% |
| Purity (after purification) | >95% | >98% | >98% |
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C14H10ClN3O[16]
-
Molecular Weight: 271.70 g/mol
-
Melting Point: To be determined experimentally.
-
1H NMR (400 MHz, DMSO-d6): Expected chemical shifts (δ, ppm) would include aromatic protons from both the phthalazine and aniline rings, as well as a broad singlet for the -NH2 protons.
-
13C NMR (100 MHz, DMSO-d6): Expected signals for all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy (KBr, cm-1): Characteristic peaks for N-H stretching (around 3300-3500 cm-1), C-O-C stretching (around 1200-1250 cm-1), and C=N stretching (around 1600-1650 cm-1).
-
Mass Spectrometry (MS): m/z [M+H]+ expected at 272.05852.[16]
Conclusion: A Green and Efficient Synthetic Route
This application note details a robust and efficient microwave-assisted method for the synthesis of this compound. By leveraging the principles of microwave chemistry, this protocol offers significant advantages over traditional synthetic approaches, including a drastic reduction in reaction time, high yields, and a cleaner reaction profile. The provided step-by-step instructions, along with the underlying scientific principles and safety considerations, are intended to empower researchers and drug development professionals to confidently and reproducibly synthesize this valuable pharmaceutical intermediate. The adoption of such green and efficient methodologies is crucial for the advancement of sustainable chemical synthesis in the pharmaceutical industry.
References
- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- Science of Synthesis. (n.d.). Product Class 10: Phthalazines.
-
IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Retrieved February 14, 2026, from [Link]
-
SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved February 14, 2026, from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 14, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
-
International Chemical Safety Cards. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved February 14, 2026, from [Link]
-
SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved February 14, 2026, from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 14, 2026, from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
-
Organic Syntheses. (n.d.). Microwave-Assisted Organic Synthesis Procedure. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- Google Patents. (n.d.). Process for making 3-halo-4-nitrophenols.
-
Sciforum. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Retrieved February 14, 2026, from [Link]
- International Journal of Pharmaceutical and Clinical Research. (n.d.). Microwave assisted synthesis and antimicrobial activity of 3- chloro-4-methyl-1-(substituted phenyl).
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved February 14, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation.
-
ResearchGate. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Retrieved February 14, 2026, from [Link]
-
SciSpace. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. Retrieved February 14, 2026, from [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. my.airliquide.com [my.airliquide.com]
- 5. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. iiste.org [iiste.org]
- 11. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 12. sciforum.net [sciforum.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PubChemLite - this compound (C14H10ClN3O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
identifying common impurities in 3-Chloro-4-(phthalazin-1-yloxy)aniline
Welcome to the technical support center for 3-Chloro-4-(phthalazin-1-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
I. Understanding the Synthetic Landscape and Potential Impurities
The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This key transformation brings together two critical building blocks: 1-chlorophthalazine and 3-chloro-4-aminophenol . The reaction is typically carried out in the presence of a base to facilitate the formation of the ether linkage.
Understanding this synthetic pathway is paramount, as the majority of impurities are directly related to the starting materials, intermediates, by-products of the main reaction, or subsequent degradation.
Diagram of the Primary Synthetic Pathway
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the most frequently observed impurities, their origins, and actionable strategies for their detection and removal.
Table of Common Impurities
| Impurity Name | Structure | CAS Number | Source |
| Process-Related Impurities | |||
| 1-Chlorophthalazine | C₈H₅ClN₂ | 5784-45-2[1] | Unreacted starting material |
| 3-Chloro-4-aminophenol | C₆H₆ClNO | 17609-80-2[2] | Unreacted starting material |
| 1(2H)-Phthalazinone | C₈H₆N₂O | 503-66-2 | Incomplete chlorination of the phthalazinone precursor[3] |
| 3-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 610-83-3 | Incomplete reduction in the synthesis of 3-chloro-4-aminophenol[2] |
| Reaction By-products | |||
| Bis(3-chloro-4-aminophenyl) ether | C₁₂H₁₀Cl₂N₂O | N/A | Dimerization of 3-chloro-4-aminophenol under basic conditions |
| 1-Hydroxyphthalazine | C₈H₆N₂O | 491-38-3 | Hydrolysis of 1-chlorophthalazine |
| Degradation Products | |||
| Oxidized Aniline Species (e.g., quinone-like structures) | Varied | N/A | Air oxidation of the aniline functional group[4] |
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow to brown color. What is the likely cause and how can I remove it?
A1: A persistent off-color is often indicative of oxidized aniline species.[4] The primary amino group in your target molecule is susceptible to air oxidation, especially when exposed to light or residual metal catalysts.
Troubleshooting Steps:
-
Inert Atmosphere: During the reaction work-up and purification, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.
-
Charcoal Treatment: A treatment with activated charcoal in a suitable solvent (e.g., ethanol or ethyl acetate) can be effective in adsorbing colored impurities. Use a minimal amount of charcoal to avoid significant product loss.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can effectively remove these colored by-products.
Q2: HPLC analysis of my product shows a peak corresponding to 1(2H)-Phthalazinone. How did this impurity get into my final product?
A2: The presence of 1(2H)-Phthalazinone suggests an incomplete chlorination of the starting material used to synthesize 1-chlorophthalazine.[3] This impurity is carried through to the final step and can be difficult to remove due to its similar polarity to the desired product.
Mitigation Strategies:
-
Starting Material Purity: Ensure the 1-chlorophthalazine used is of high purity and free from unreacted 1(2H)-phthalazinone. This can be verified by HPLC or TLC analysis before starting the final reaction.
-
Purification of 1-Chlorophthalazine: If the starting material is impure, it can be purified by recrystallization from a non-polar solvent like hexane.
-
Final Product Purification: Careful column chromatography on silica gel can separate the final product from 1(2H)-phthalazinone. A gradient elution system, for instance, with a mixture of ethyl acetate and hexane, is recommended.
Q3: I am observing a by-product with a mass corresponding to the hydrolysis of 1-chlorophthalazine. How can I prevent its formation?
A3: The formation of 1-hydroxyphthalazine is a result of the hydrolysis of 1-chlorophthalazine.[3] This can occur if there is excess water in the reaction mixture or during an aqueous work-up.
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and reagents for the SNAr reaction to the extent possible.
-
Controlled Work-up: During the aqueous work-up, minimize the contact time and control the pH to be neutral or slightly basic to reduce the rate of hydrolysis.
-
Non-Aqueous Work-up: If feasible, consider a non-aqueous work-up procedure, such as direct filtration of the reaction mixture followed by solvent evaporation and purification.
Q4: My reaction is sluggish and gives a low yield. What are the potential reasons?
A4: A sluggish reaction or low yield in a nucleophilic aromatic substitution can be attributed to several factors.
Troubleshooting Checklist:
-
Base Strength and Stoichiometry: Ensure a suitable base (e.g., potassium carbonate, sodium hydride) is used in at least a stoichiometric amount to deprotonate the phenolic hydroxyl group of 3-chloro-4-aminophenol.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, but monitor for potential degradation.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is generally preferred for SNAr reactions as they can solvate the cation of the base and increase the nucleophilicity of the phenoxide.
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Verify the purity of both 1-chlorophthalazine and 3-chloro-4-aminophenol before use.
III. Analytical Methods for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying the main component and its impurities.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to identify and quantify impurities if they are present at sufficient levels.
IV. Purification Protocols
Recrystallization
Recrystallization is an effective method for removing minor impurities and improving the overall purity of the final product.
General Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).
-
If necessary, hot filter the solution to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For the removal of closely related impurities, column chromatography is the preferred method.
General Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column (either dry-loaded with silica gel or dissolved in a minimal amount of the eluent).
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze by TLC or HPLC to identify the pure product fractions.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
V. Diagram of Impurity Formation Pathways
Sources
- 1. Cas 5784-45-2,1-CHLOROPHTHALAZINE | lookchem [lookchem.com]
- 2. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-CHLOROPHTHALAZINE | 5784-45-2 [amp.chemicalbook.com]
- 6. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low solubility of 3-Chloro-4-(phthalazin-1-yloxy)aniline
Welcome to the technical support center for 3-Chloro-4-(phthalazin-1-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the low solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. What are its basic solubility characteristics?
A1: this compound, with the molecular formula C14H10ClN3O, is a heterocyclic aromatic amine.[1] Its predicted XlogP value of 2.9 suggests that it is a lipophilic compound with inherently low aqueous solubility.[1] While specific experimental solubility data is not widely available, its structural components—a chlorinated aniline ring and a phthalazine moiety—contribute to its hydrophobicity. Therefore, poor solubility in aqueous buffers is an expected characteristic. Initial efforts should focus on selecting appropriate organic solvents for stock solutions and optimizing conditions for creating aqueous working solutions.
Q2: What is the best solvent for preparing a stock solution?
A2: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like kinase inhibitors.[2][3] It is recommended to start by attempting to dissolve the compound in pure, anhydrous DMSO. If you still encounter difficulties, gentle warming (up to 50°C) or ultrasonication may aid dissolution.[2] It is crucial to use a high-purity, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility of hydrophobic compounds.[2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the solvent polarity dramatically increases upon dilution into an aqueous buffer. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, typically below 0.5% for cell-based assays to avoid toxicity.[3] For enzymatic assays, tolerance may be higher, but should be empirically determined.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound.[4] Common co-solvents include polyethylene glycol (PEG), ethanol, or propylene glycol. The compatibility of the co-solvent with your specific assay system must be verified.
-
Pluronic F-68: Adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Incomplete Dissolution in DMSO
If this compound does not fully dissolve in DMSO even at a modest concentration, follow this protocol:
Protocol 1: Aided Dissolution in DMSO
-
Initial Attempt: Accurately weigh the compound and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex vigorously for 2 minutes.
-
Ultrasonication: If solids remain, place the vial in an ultrasonic bath for 15-30 minutes.[2] Check for dissolution.
-
Gentle Heating: If ultrasonication is insufficient, warm the solution in a water bath at a temperature not exceeding 50°C, with intermittent vortexing.[2] Many compounds have higher solubility at elevated temperatures.
-
Purity Check: If the compound still fails to dissolve, consider the possibility of impurities. Re-purification of the compound may be necessary.
Issue 2: Precipitation in Aqueous Media
When facing precipitation upon dilution of the DMSO stock, a systematic approach to identify a suitable aqueous vehicle is necessary.
Protocol 2: Screening for an Optimal Aqueous Vehicle
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Set Up Screening Conditions: In separate microcentrifuge tubes, prepare your primary assay buffer with various additives. See the table below for starting points.
-
Dilution Test: Add the DMSO stock to each screening buffer to achieve the final desired concentration of the compound, ensuring the final DMSO concentration is consistent across all conditions (e.g., 0.5%).
-
Observation: Vortex each tube and let it stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Table 1: Suggested Screening Conditions for Aqueous Solubility Enhancement
| Condition ID | Buffer Component(s) | Additive | Concentration of Additive |
| A | Your Assay Buffer | None (Control) | N/A |
| B | Your Assay Buffer | Pluronic F-68 | 0.01% (w/v) |
| C | Your Assay Buffer | Pluronic F-68 | 0.1% (w/v) |
| D | Your Assay Buffer | Hydroxypropyl-β-cyclodextrin | 1% (w/v) |
| E | Your Assay Buffer | Hydroxypropyl-β-cyclodextrin | 5% (w/v) |
| F | Your Assay Buffer | Bovine Serum Albumin (BSA) | 0.1% (w/v) |
Rationale for Additives:
-
Pluronic F-68: A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic molecules.[5]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][5]
-
Bovine Serum Albumin (BSA): Proteins like BSA can bind to hydrophobic small molecules, which can sometimes prevent their precipitation in aqueous solutions. This is particularly relevant for cell-based assays where serum is often present.
Advanced Strategies for Formulation
For more challenging solubility issues, particularly in the context of in vivo studies or complex cell-based models, more advanced formulation strategies may be required.
Q4: Are there any other formulation approaches I can consider?
A4: Yes, several advanced techniques can significantly enhance the aqueous solubility of compounds like this compound:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent.[4] The key is to find a balance where the compound is soluble, and the solvent system is compatible with the biological assay.
-
pH Modification: The aniline moiety in the molecule is basic and can be protonated under acidic conditions.[4] This may increase aqueous solubility. A systematic pH-solubility profile should be determined, starting from a pH range of 3-5.[4] However, be mindful of the compound's stability at different pH values, as the ether linkage could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4][5] This can improve the dissolution rate and apparent solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution velocity and saturation solubility.[4]
Stability and Storage Considerations
Q5: How should I store this compound and its solutions?
A5: Proper storage is critical to maintain the integrity of the compound.
-
Solid Compound: Based on data for similar chloroaniline compounds, it is recommended to store the solid material protected from light and air.[6] Storage in a tightly sealed container at -20°C is advisable for long-term stability.[2]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] DMSO is hygroscopic, so ensure vials are tightly sealed.
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions of poorly soluble compounds for extended periods due to the risk of precipitation and potential degradation. Prepare fresh working solutions for each experiment.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting the low solubility of this compound.
Caption: A logical workflow for systematically addressing solubility issues.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of N-Benzylideneaniline Derivatives.
- PubChemLite. (n.d.). This compound.
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- ECHEMI. (n.d.). 108-42-9, 3-Chloroaniline Formula.
- Knape, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
- Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
- ChemicalBook. (n.d.). 3-Chloroaniline | 108-42-9.
- Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
Sources
- 1. PubChemLite - this compound (C14H10ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
resolving moisture sensitivity issues in aniline intermediate synthesis
Topic: Resolving Moisture Sensitivity & Stability Issues
Status: Operational | Lead Scientist: Dr. A. Vance
Mission Statement
Welcome to the Aniline Synthesis Technical Support Hub. You are likely here because your cross-coupling stalled, your hydrogenation catalyst clumped, or your pristine white product turned purple overnight. Aniline intermediates are deceptively simple structures that present complex challenges regarding moisture sensitivity (during formation) and oxidative stability (during isolation).
This guide is not a textbook; it is a triage center. We focus on the causality of failure and self-validating protocols to ensure reproducibility.
Module 1: The "Silent Killer" in Buchwald-Hartwig Amination
Context: You are synthesizing an aniline via Pd-catalyzed cross-coupling. The reaction started well but stalled at 40% conversion, or failed to initiate.
The Core Problem: Base Hydrolysis & Ligand Displacement
In Buchwald-Hartwig aminations, moisture does not just "dilute" the reaction; it chemically alters the reagents.
-
Base Destruction: Strong bases like Sodium tert-butoxide (NaOtBu) are hygroscopic. Water converts them to Sodium Hydroxide (NaOH) and tert-butanol. NaOH is significantly less soluble in toluene/dioxane, effectively shutting down the catalytic cycle [1].
-
Ligand Hydrolysis: Certain phosphine ligands can undergo oxidation or hydrolysis in the presence of water/oxygen, detaching from the Pd center and leading to "Pd black" precipitation.
Troubleshooting Guide: Stalled Amination
| Symptom | Root Cause Diagnosis | Corrective Action |
| Reaction turns black/precipitates immediately. | Ligand oxidation or Pd aggregation due to poor solvent degassing. | Protocol A (below): Rigorous Schlenk degassing. Switch to pre-complexed catalysts (e.g., Pd(dppf)Cl2) which are more robust. |
| Reaction stalls at ~30-50%. | Base degradation (NaOtBu | Add 20% excess base at the start. If stalled, transfer to glovebox and add fresh base (0.5 equiv). |
| Low yield (<10%) with aryl chlorides. | Water inhibiting the oxidative addition step. | Protocol B (below): Verify solvent water content <50 ppm via Karl Fischer. |
Protocol A: The "Zero-Tolerance" Setup (Self-Validating)
Do not assume your solvent is dry just because it came from a "dry" still.
-
Bake-Out: Glassware must be oven-dried at 120°C for >4 hours . Flame-drying under vacuum is faster but less uniform.
-
Solvent Verification (The Checkpoint):
-
Base Handling: Weigh NaOtBu in a glovebox. If a glovebox is unavailable, use a fresh bottle and weigh quickly into a tared vial flushed with Argon. Never store NaOtBu in a screw-top jar on the open shelf for months.
Visual Logic: Amination Failure Pathways
Figure 1: Decision tree for diagnosing stalled Buchwald-Hartwig aminations.
Module 2: Water Management in Nitro Reduction
Context: You are reducing a nitroarene to an aniline using Pd/C and Hydrogen (
The Issue: Catalyst Wetting & Phase Separation
Pd/C is hydrophobic. If the reaction generates too much water (or if wet solvent is used), the catalyst may agglomerate at the water-organic interface or become encapsulated by a water layer, preventing
FAQ: Hydrogenation Troubleshooting
Q: My reaction uptake stopped, but TLC shows starting material. Why? A: The catalyst is likely "drowned." As water is produced, it can form a biphasic mixture if the solvent (e.g., EtOAc or MeOH) becomes saturated.
-
Fix: Stop stirring. Let layers settle. If you see a water layer, remove it. Add anhydrous drying agent (MgSO4) directly to the reaction (if mechanical stirring allows) or switch to a water-miscible solvent like THF/MeOH mixtures to maintain a single phase.
Q: Can I use wet catalyst for safety? A: Yes, and you should (e.g., 50% water-wet Pd/C) to prevent ignition. However, you must account for this water in your solvent choice.
-
Protocol: Pre-slurry the wet catalyst in a small amount of the reaction solvent before adding it to the main vessel. This prevents the formation of "mud clumps" that reduce surface area.
Module 3: Post-Synthesis Stability (The "Purple Product" Issue)
Context: You isolated a white solid, but the next morning it is purple or brown. Mechanism: Anilines are electron-rich and prone to radical cation formation (oxidation) by atmospheric oxygen, a process catalyzed by trace acid and moisture [4].
Stability & Storage Protocol
-
Acid Removal (Critical): Ensure the final workup includes a basic wash (NaHCO3) to remove trace acid. Acidic anilines oxidize much faster.
-
The "Argon Blanket": Store sensitive anilines under Argon.
-
Salt Formation: If the free base is unstable, convert it immediately to the HCl or Oxalate salt . These crystalline salts are generally air-stable and moisture-resistant.
Comparison of Stabilization Methods:
| Method | Pros | Cons |
| Free Base (Inert Gas) | Ready for next step immediately. | High risk of oxidation if seal fails. |
| HCl Salt Formation | Extremely stable; indefinite shelf life. | Low solubility in organic solvents; requires neutralization before use. |
| Solution Storage (Toluene) | convenient for liquid handling. | Solvent evaporation risk; concentration changes. |
Visual Logic: Aniline Oxidation Pathway
Figure 2: Pathway of oxidative degradation in anilines. Note that trace acid acts as a catalyst.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Sigma-Aldrich Technical Bulletin. "Karl Fischer Titration Basics."
-
Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." ChemCatChem.
-
Gomes, E. C., & Oliveira, M. A. (2012). "Chemical Oxidation of Aniline: Mechanisms and Applications." Open Access Journals.
For further assistance, contact the Synthesis Core Facility or submit a ticket via the LIMS portal.
Sources
Validation & Comparative
Comparative Synthetic Guide: Vatalanib (PTK787) Intermediates
Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Optimization and Comparison of Synthetic Routes for N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine (Vatalanib)
Executive Summary
Vatalanib (PTK787/ZK 222584) is a potent, orally active tyrosine kinase inhibitor targeting VEGFR-1, VEGFR-2, and VEGFR-3. Structurally, it features a phthalazine core substituted at the 1-position with a 4-chloroaniline moiety and at the 4-position with a 4-pyridylmethyl group.[1]
The synthesis of Vatalanib hinges on the efficient construction of the 1,4-disubstituted phthalazine core . The primary challenge lies in the introduction of the methylene-linked pyridine moiety. This guide compares the two dominant synthetic strategies: the Classical Melt Condensation and the Base-Mediated Process Route . While the classical route offers raw material simplicity, the base-mediated route provides superior impurity control and scalability, making it the preferred choice for GMP manufacturing.
Retrosynthetic Analysis & Pathway Logic
The synthesis of Vatalanib is defined by the construction of the key intermediate 1-chloro-4-(pyridin-4-ylmethyl)phthalazine . The retrosynthetic disconnection reveals two distinct approaches to the phthalazine core formation.
Pathway Visualization
Figure 1: Comparative synthetic pathways for Vatalanib. Route A utilizes controlled base-catalyzed condensation, while Route B relies on high-temperature melt conditions.
Detailed Experimental Protocols
Route A: The Base-Mediated Process (Optimized for Purity)
This route is superior for scale-up as it avoids the tarry byproducts associated with high-temperature melts. It utilizes a thermodynamic control to form the phthalidyl intermediate.
Step 1: Synthesis of 3-(Pyridin-4-ylmethylene)phthalide
Mechanism: Perkin-like condensation driven by the deprotonation of the acidic methyl group on 4-picoline.
-
Reagents: Phthalic anhydride (1.0 eq), 4-Picoline (1.2 eq), Sodium Methoxide (2.0 eq), Methanol.
-
Protocol:
-
Charge methanol and sodium methoxide into a reactor under
. -
Add 4-picoline dropwise at 0–5°C.
-
Add phthalic anhydride portion-wise, maintaining temperature <10°C.
-
Heat the mixture to reflux (65°C) for 4–6 hours.
-
Critical Control Point: Monitor disappearance of phthalic anhydride by HPLC.
-
Cool to room temperature. The intermediate may precipitate as a sodium salt or require acidification (AcOH) to precipitate the free phthalide.
-
Filter and wash with cold methanol.
-
Yield: 65–75% (Yellow solid).
-
Step 2: Rearrangement to Phthalazinone
Mechanism: Hydrazine attacks the lactone carbonyl, opening the ring, followed by cyclization with the exocyclic double bond.
-
Reagents: Phthalide intermediate, Hydrazine hydrate (3.0 eq), Ethanol.
-
Protocol:
-
Suspend the phthalide in ethanol (10V).
-
Add hydrazine hydrate dropwise.
-
Reflux for 8 hours. The suspension will dissolve and then reprecipitate the phthalazinone product.
-
Cool to 0°C, filter, and wash with water to remove residual hydrazine.
-
Yield: 80–85%.
-
Step 3: Chlorination and Coupling
-
Protocol:
-
Suspend 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one in acetonitrile.
-
Add
(1.5 eq) and reflux until the starting material is consumed (formation of 1-chloro-4-(pyridin-4-ylmethyl)phthalazine ). -
In-situ Coupling: Evaporate excess
or quench carefully. Dissolve the crude chloride in 1-butanol. -
Add 4-chloroaniline (1.1 eq) and catalytic HCl.
-
Reflux for 4–6 hours.
-
Cool, filter the hydrochloride salt of Vatalanib, and recrystallize.
-
Route B: Classical Melt Condensation (Historical)
This method is often found in early patents. It is "atom economical" but suffers from poor thermal control and difficult purification.
-
Protocol:
-
Mix phthalic anhydride and 4-picoline with anhydrous
(catalyst). -
Heat to 200°C for 4 hours. The mixture becomes a dark melt.
-
Cool and treat the tarry mass with dilute HCl/water to break up the complex.
-
React the crude solid with hydrazine in acetic acid.
-
-
Disadvantages:
-
Formation of intractable tars.
-
Low overall yield (<40%).
-
Requires extensive chromatography or multiple recrystallizations.
-
Comparative Analysis
The following table contrasts the two routes based on experimental data and process suitability.
| Metric | Route A: Base-Mediated (Recommended) | Route B: Melt Condensation |
| Overall Yield | 45 – 55% | 20 – 35% |
| Purity Profile | High (>98% HPLC after cryst.) | Low (Requires chromatography) |
| Thermal Safety | Safe (Reflux MeOH/EtOH) | High Risk (200°C melt) |
| Scalability | Excellent (Standard reactors) | Poor (Stirring viscous melt) |
| Key Impurity | Residual Hydrazine (Control required) | Polymerized tars/char |
Critical Control Points (CCP)
-
Hydrazine Removal: In Step 2 (Route A), the intermediate must be washed thoroughly. Residual hydrazine is a structural alert (genotoxic) and must be quantified to <10 ppm in the final API.
-
Moisture Control in Step 3:
hydrolysis releases HCl gas and reduces yield. Ensure anhydrous conditions during the chlorination step. -
Regioselectivity: The synthesis is naturally regioselective because the phthalic anhydride is symmetric. The asymmetry is introduced by the 4-picoline condensation, which dictates the position of the nitrogen atoms in the subsequent hydrazine cyclization.
References
-
Synthesis of Phthalazine Derivatives
- Title: Synthesis of Novel Phthalazine Deriv
- Source: Der Pharma Chemica, 2011, 3(1): 323-333.
-
URL:[Link]
- Title: Vatalanib (PTK787) - Technical Guide for Researchers.
- Title: 4-(4-Pyridylmethyl)-1(2H)-phthalazinone Synthesis Methods.
-
Pharmacology and Structure
Sources
Structural Fidelity in Drug Design: A Comparative Guide to Validating 3-Chloro-4-(phthalazin-1-yloxy)aniline
Executive Summary
Product: Single Crystal X-Ray Diffraction (SC-XRD) Structural Elucidation. Context: 3-Chloro-4-(phthalazin-1-yloxy)aniline is a critical pharmacophore scaffold, structurally related to VEGFR inhibitors like Vatalanib. Its rigid phthalazine core linked to a flexible aniline moiety via an ether bridge creates significant potential for polymorphism—a critical risk factor in drug formulation. The Comparison: This guide compares the SC-XRD validation workflow (the "Gold Standard") against Powder X-Ray Diffraction (PXRD) and NMR-based 3D Modeling . Verdict: While PXRD is sufficient for batch identification, only SC-XRD provides the absolute stereochemical and conformational certainty required for structure-based drug design (SBDD) and intellectual property protection.
Part 1: The Challenge of the Phthalazine Ether Scaffold
The target molecule, This compound , presents specific structural challenges that necessitate rigorous validation.
-
Conformational Flexibility: The ether linkage (C-O-C) acts as a hinge. The torsion angle around this bond dictates whether the molecule adopts an "extended" or "folded" conformation, directly impacting its binding affinity to kinase pockets.
-
Pi-Stacking Propensity: The planar phthalazine ring system has a strong tendency for
stacking, leading to potential solvates or polymorphs that can alter solubility. -
Proton Transfer Risks: The basic nitrogen in the phthalazine ring and the acidic potential of the phenol precursor raise the possibility of salt formation vs. co-crystal formation, which must be distinguished.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
The following table objectively compares the depth of structural insight provided by SC-XRD versus common alternatives.
Table 1: Structural Validation Methodologies Comparison
| Feature | SC-XRD (The Product) | PXRD (Alternative 1) | NMR + DFT (Alternative 2) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | 1D Diffraction Pattern ( | Connectivity & Solution Conformation |
| Resolution | Atomic (< 0.8 Å) | Bulk Phase Fingerprint | Averaged (dynamic) |
| Conformational Certainty | Absolute (Defines torsion angles) | Inferential (Requires Rietveld refinement) | Model-dependent |
| Polymorph Detection | Identifies specific unit cell | Detects presence of mixtures | Poor |
| Sample Requirement | Single high-quality crystal (>0.1mm) | Microcrystalline powder | Solution (mg scale) |
| Validation Metric | R-factor, GooF, Residual Density | Rwp (Weighted Profile R-factor) | RMSD vs. Calculated Spectrum |
Part 3: Experimental Protocol for Validation
To validate the structure of this compound, follow this self-validating workflow. This protocol ensures that the data collected is defensible and publication-ready.
Phase 1: Crystallization Strategy
Goal: Obtain single crystals suitable for diffraction.
-
Solvent Selection: Use a binary system. Dissolve the compound in THF (good solubility for the ether) and layer with Hexane (antisolvent) for vapor diffusion.
-
Condition: Keep at
in the dark to prevent photo-degradation of the aniline moiety. -
Target: Block-like crystals are preferred over needles to minimize disorder.
Phase 2: Data Collection (Diffractometer Settings)
-
Temperature: 100 K (Cryostream). Reason: Freezes thermal vibration of the terminal aniline group, improving resolution.
-
Source: Mo-K
( Å). Reason: Reduces absorption effects from the Chlorine atom compared to Cu sources. -
Strategy: Full sphere collection (
completeness) to ensure accurate redundancy.
Phase 3: Refinement Workflow (SHELX/OLEX2)
-
Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy Chlorine and the Phthalazine core.
-
Refinement: Least-squares refinement on
(SHELXL). -
Hydrogen Treatment:
-
Aromatic H: Constrain to riding models.
-
Aniline NH2: Locate in difference Fourier map and refine freely if data quality permits; otherwise, restrain bond lengths (SADI).
-
Part 4: Validation Logic & Decision Tree
Scientific integrity requires a "Stop/Go" decision process. Use the following diagram to determine if your crystal structure is valid.
Figure 1: Logic flow for crystallographic validation. R1 measures agreement between observed and calculated reflections; GooF (Goodness of Fit) indicates correct weighting schemes.
Part 5: Structural Insights & Mechanism
Why does this validation matter? For this compound, the crystal structure reveals the "active" geometry.
The Ether Torsion (Critical for Binding)
In the crystal lattice, the C(phthalazine)-O-C(aniline)-C torsion angle usually deviates from
-
Observation: If the angle is
, the rings are orthogonal (T-shaped). -
Implication: This minimizes steric clash between the Chlorine atom and the phthalazine nitrogen lone pairs. This orthogonal twist is often the required conformation for fitting into the ATP-binding pocket of kinases.
Intermolecular Hydrogen Bonding
-
Donor: The Aniline
. -
Acceptor: The Phthalazine
atoms.[1] -
Network: These molecules typically form Centrosymmetric Dimers (
motifs) in the solid state. -
Validation Check: If your structure does not show H-bonding to the phthalazine nitrogens, suspect a protonation event (salt formation) or severe disorder.
Hirshfeld Surface Analysis
To validate that the packing is not due to solvent occlusion:
-
Generate a Hirshfeld Surface map mapped with
. -
Red spots should only appear at the strong N-H...N interactions.
-
Diffuse red regions elsewhere indicate poor modeling of disorder or unresolved solvent.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures. [Link]
-
Gu, J., et al. (2021).[2][3] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 236(3).[3] [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5] Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Chloro-4-(phthalazin-1-yloxy)aniline
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Chloro-4-(phthalazin-1-yloxy)aniline. As a senior application scientist, the following content is synthesized from established safety principles for related chemical families, providing a robust framework for researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the guidance is predicated on the known hazards of analogous structures, namely aromatic amines and halogenated organic compounds.
Hazard Analysis: Understanding the Risk Profile
-
Aromatic Amines: This class of compounds is known for its potential toxicity, including methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] They can be readily absorbed through the skin.[1]
-
Halogenated Hydrocarbons: The presence of a chlorine atom on the aromatic ring places this compound in the category of halogenated hydrocarbons. These substances can exhibit toxicity and may pose environmental hazards.[2][3][4]
-
Toxicity Analogs: Safety data for similar compounds like 3-chloroaniline indicate toxicity if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6][7] It is also classified as very toxic to aquatic life with long-lasting effects.[5][7]
Based on this analysis, it is prudent to handle this compound as a substance with a high degree of acute and chronic toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner layer of nitrile gloves, outer layer of butyl rubber or Viton™ gloves. | Aromatic amines and halogenated hydrocarbons can permeate standard nitrile gloves.[8][9] A double-gloving system with a more resistant outer layer provides enhanced protection. Butyl and Viton™ offer good resistance to a wide range of organic compounds.[10][11][12] |
| Eye and Face Protection | Chemical safety goggles with a full-face shield. | Protects against splashes and potential vapors. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved full-face respirator with organic vapor cartridges. | Due to the potential for inhalation toxicity, respiratory protection is mandatory.[5][6] A full-face respirator also provides an additional layer of eye and face protection. |
| Body Protection | A chemically resistant lab coat over long-sleeved clothing, or a disposable chemical-resistant coverall (e.g., Tyvek®). | Prevents skin contact from spills or splashes.[1] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Protects feet from spills. |
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Pre-Operational Checks
-
Chemical Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with a valid certification. All handling of the solid compound and its solutions must be performed within a fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: A spill kit containing absorbent materials suitable for organic compounds, and separate waste containers for contaminated debris, must be readily accessible.
Handling Procedure
-
Weighing: If weighing the solid compound, do so in a containment device (e.g., a glove bag or a balance enclosure) within the fume hood to prevent dissemination of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Manipulations: All subsequent experimental steps should be conducted within the fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[13]
Post-Handling Decontamination
-
Work Surface: Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.
-
Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Doffing: Follow the prescribed doffing procedure to avoid contaminating yourself and the surrounding area.
Disposal Plan: Managing Hazardous Waste Streams
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
As a halogenated organic compound, all waste streams containing this compound must be segregated as "Halogenated Organic Waste."[2][3][4] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[2]
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound, contaminated consumables (e.g., weigh boats, pipette tips). | Labeled, sealed container for solid halogenated hazardous waste. |
| Liquid Waste | Solutions containing this compound, and solvent rinses from cleaning contaminated glassware. | Labeled, sealed, and compatible solvent waste container for liquid halogenated hazardous waste.[14] |
| Contaminated PPE | Disposable gloves, coveralls, and any other PPE that has come into contact with the chemical. | Labeled, sealed plastic bag or container for solid hazardous waste.[14] |
Disposal Workflow
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek immediate medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.
-
Spill: For small spills, use an absorbent material from the spill kit, and place the contaminated material in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
By adhering to these rigorous safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Bucknell University. (2016, April 15). WASTE MANAGEMENT.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- (n.d.). Gloves - Tables of Properties and Resistances.
- International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6).
- Fisher Scientific. (2010, September 20). SAFETY DATA SHEET.
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM.
- Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- (n.d.). material safety data sheet - 3-chloro aniline 98%.
- UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- (2012, May 3). 9 - SAFETY DATA SHEET.
- (n.d.). 4 - SAFETY DATA SHEET.
- (n.d.). 4 - SAFETY DATA SHEET.
Sources
- 1. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 11. safeopedia.com [safeopedia.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
